molecular formula C22H23ClN4O7S B1683801 Lenvatinib mesylate CAS No. 857890-39-2

Lenvatinib mesylate

カタログ番号 B1683801
CAS番号: 857890-39-2
分子量: 523 g/mol
InChIキー: HWLFIUUAYLEFCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lenvatinib mesylate is a type of targeted therapy drug called a kinase inhibitor . It works by blocking proteins that signal cancer cells to divide and also blocks proteins that signal the growth of new blood vessels that tumors need to grow . It is a small-molecule drug that can enter cells easily . It is used alone or with other drugs to treat various types of cancer including endometrial carcinoma, hepatocellular carcinoma (a type of liver cancer), renal cell carcinoma (a type of kidney cancer), and thyroid cancer .


Synthesis Analysis

Lenvatinib is synthesized using 4-nitrophenyl cyclopropylcarbamate . This compound is prepared by the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature . Lenvatinib is then synthesized by reacting 4- (4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with 4-nitrophenyl cyclopropylcarbamate . Apart from the synthesis of lenvatinib, citrate, phosphate, malate, and oxalate salts of lenvatinib have also been reported .


Molecular Structure Analysis

The molecular structure of Lenvatinib mesylate is complex, involving multiple receptor tyrosine kinases . It inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression .


Chemical Reactions Analysis

Lenvatinib is a receptor tyrosine kinase (RTK) inhibitor that inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression .


Physical And Chemical Properties Analysis

Lenvatinib mesylate is a white to pale reddish-yellow powder . It is slightly soluble in water while practically insoluble in ethanol (dehydrated) . The dissociation constant (pKa value) of Lenvatinib mesylate is 5.05 at 25°C . The partition coefficient (log P value) is 3.30 .

科学的研究の応用

Oncology

Lenvatinib mesylate is a multitargeted tyrosine kinase inhibitor capable of promoting apoptosis, suppressing angiogenesis, inhibiting tumor cell proliferation, and modulating the immune response . It has been used as an effective first-line therapy in multiple cancer types .

Application

Lenvatinib has been applied as a second-line treatment for thyroid cancer in 2015, as a certified therapy in combination with everolimus for renal cell carcinoma in 2016, as a first-line treatment for advanced hepatocellular carcinoma (HCC), and recently with pembrolizumab as a first-line regimen for advanced renal cell carcinoma (RCC) .

Method of Application

Lenvatinib is administered orally. The dosage and treatment duration depend on the type of cancer being treated and the patient’s overall health .

Pharmacokinetics

Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body .

Application

The pharmacokinetics of lenvatinib has been evaluated in mice, rats, dogs, and monkeys .

Method of Application

Lenvatinib was administered either intravenously or orally to these animals . The drug concentration in plasma was measured using high-performance liquid chromatography with ultraviolet detection .

Results

The total clearance and volume of distribution were relatively low, and the bioavailability of lenvatinib was approximately 64–78% in all the species tested . The pharmacokinetics of lenvatinib in mice and rats after oral dose was almost linear at the doses ranging from 3 to 30 mg/kg .

Resistance Mechanisms

Understanding the resistance mechanisms of lenvatinib can help improve its therapeutic efficacy .

Application

Research has been conducted to understand the mechanisms and potential predictive biomarkers of lenvatinib resistance .

Method of Application

This involves studying the regulation of cell death or proliferation, histological transformation, metabolism, transport processes, and epigenetics .

Results

A series of recent researches have reported the mechanisms underlying the development of lenvatinib resistance in tumor therapy .

Intrahepatic Cholangiocarcinoma Treatment

Intrahepatic cholangiocarcinoma (ICC) is a type of liver cancer for which lenvatinib has shown promise .

Application

Lenvatinib plus durvalumab combined with hepatic arterial infusion chemotherapy (FOLFOX-HAIC) has been used for treating unresectable ICC .

Method of Application

Patients with unresectable ICC initially received lenvatinib plus durvalumab combined with FOLFOX-HAIC .

Results

The objective response rates (ORRs) based on mRECIST and RECIST 1.1 criteria were 65.2% and 39.1%, respectively . The median OS was 17.9 months and the median PFS was 11.9 months .

Solubility Study

The solubility of lenvatinib mesylate in commonly used solvents has been studied .

Application

The obtained solubility data and model parameters of lenvatinib mesylate could be useful in the purification and recrystallization .

Method of Application

The solubility of lenvatinib mesylate was measured in various solvents .

Results

The solubility data and model parameters of lenvatinib mesylate in commonly used solvents were obtained .

Combination Therapy for Hepatocellular Carcinoma (HCC)

Combining anti-angiogenic therapy with immune checkpoint blockade is a promising treatment for HCC .

Application

Lenvatinib has been used in combination with anti-programmed cell death-1 (PD-1) antibodies for the treatment of HCC .

Method of Application

This involves administering lenvatinib along with anti-PD-1 antibodies .

Results

This combination therapy has shown promise in the treatment of HCC .

Resistance Mechanisms and Biomarkers

Understanding the resistance mechanisms of lenvatinib can help improve its therapeutic efficacy .

Application

Research has been conducted to understand the mechanisms and potential predictive biomarkers of lenvatinib resistance .

Method of Application

This involves studying the regulation of cell death or proliferation, histological transformation, metabolism, transport processes, and epigenetics .

Results

A series of recent researches have reported the mechanisms underlying the development of lenvatinib resistance in tumor therapy .

Combination Therapy for Advanced Malignant Solid Tumors

Combining Envafolimab with Lenvatinib Mesylate is a promising treatment for advanced malignant solid tumors .

Application

Envafolimab in combination with Lenvatinib Mesylate has been used for treating advanced malignant solid tumors .

Method of Application

This involves administering Envafolimab along with Lenvatinib Mesylate .

Results

The clinical trial application for this combination therapy has been approved by the National Medical Products Administration (NMPA) .

Safety And Hazards

Lenvatinib mesylate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . In case of accidental release, it is recommended to wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes .

特性

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4.CH4O3S/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11;1-5(2,3)4/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLFIUUAYLEFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235081
Record name Lenvatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lenvatinib mesylate

CAS RN

857890-39-2
Record name Lenvatinib mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857890-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lenvatinib mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857890392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lenvatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LENVATINIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J78384F61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lenvatinib mesylate
Reactant of Route 2
Reactant of Route 2
Lenvatinib mesylate
Reactant of Route 3
Reactant of Route 3
Lenvatinib mesylate
Reactant of Route 4
Reactant of Route 4
Lenvatinib mesylate
Reactant of Route 5
Reactant of Route 5
Lenvatinib mesylate
Reactant of Route 6
Reactant of Route 6
Lenvatinib mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。